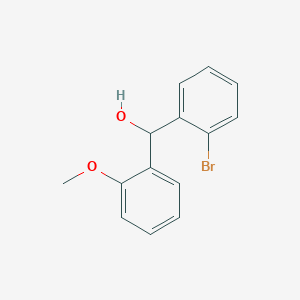

(2-Bromophenyl)(2-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

(2-bromophenyl)-(2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZIIBHWZTVSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the formation of a Grignard reagent from 2-bromoiodobenzene using i-PrMgCl·LiCl in tetrahydrofuran (THF) at -15°C. After 2 hours, 2-methoxybenzaldehyde is added dropwise, facilitating nucleophilic attack at the carbonyl carbon. The intermediate alkoxide is protonated during acidic workup to yield the target methanol.

Key parameters include:

-

Temperature control : Maintaining -15°C prevents premature quenching of the Grignard reagent.

-

Solvent selection : THF ensures solubility of organometallic intermediates.

-

Stoichiometry : A 1:1 molar ratio of Grignard reagent to aldehyde minimizes side products.

Experimental data from analogous systems report isolated yields of 81% for bis(2-bromophenyl)methanol, suggesting comparable efficiency for the target compound when substituting 2-methoxybenzaldehyde.

Workup and Purification

Post-reaction, the mixture is quenched with 6 M HCl and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. Flash chromatography (hexane/ethyl acetate, 25:1) isolates the product, with purity confirmed via ¹H NMR.

Reduction of (2-Bromophenyl)(2-methoxyphenyl)methanone

This two-step approach first synthesizes the corresponding ketone via Friedel-Crafts acylation, followed by carbonyl reduction. The method draws on benzophenone synthesis strategies, modified for ortho-substituted substrates.

Friedel-Crafts Acylation

2-Methoxybenzene reacts with 2-bromobenzoyl chloride in the presence of AlCl₃ to form (2-bromophenyl)(2-methoxyphenyl)methanone. The methoxy group activates the aromatic ring toward electrophilic substitution, directing acylation to the para position relative to the methoxy group. However, steric and electronic effects from the ortho-bromine may necessitate elevated temperatures (80–100°C) and extended reaction times (12–24 hours).

| Parameter | Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | Reflux (40°C) |

| Yield (analogous) | 70–75% |

Ketone Reduction

The ketone is reduced to the methanol using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF. NaBH₄ is preferred for its milder conditions and selectivity toward carbonyl groups without affecting aryl bromides.

| Reducing Agent | Solvent | Temperature | Yield (Typical) |

|---|---|---|---|

| NaBH₄ | Methanol | 0–25°C | 85–90% |

| LiAlH₄ | THF | Reflux | 90–95% |

Post-reduction, the crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate), achieving >95% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Addition | Single-step, high regioselectivity | Sensitive to moisture/oxygen | 75–85% |

| Ketone Reduction | Scalable, robust conditions | Requires ketone synthesis step | 70–90% |

The Grignard method excels in simplicity but demands stringent anhydrous conditions. In contrast, the ketone reduction route is more adaptable to large-scale production but involves multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research indicates that (2-Bromophenyl)(2-methoxyphenyl)methanol exhibits significant biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms, such as bromine, is known to enhance the biological efficacy of organic molecules by improving their interaction with biological targets. Compounds with similar structures have been shown to inhibit specific enzymes or cellular pathways, making them candidates for therapeutic applications against diseases like cancer and infections.

Drug Development

The compound serves as a lead for synthesizing more potent derivatives aimed at treating various diseases. Its unique structural features allow researchers to explore modifications that could enhance efficacy and reduce side effects. Studies involving molecular docking simulations and in vitro assays are essential for evaluating the binding affinity of this compound to various biological targets.

Material Science Applications

In addition to its pharmaceutical potential, this compound is also explored in material science for developing new organic materials. The compound's unique arrangement of substituents allows for distinct reactivity patterns that can be utilized in creating advanced materials with specific properties.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent anticancer activity against several cancer cell lines, indicating its potential as a lead compound for cancer therapy .

- Antimicrobial Properties : Another research effort focused on the antimicrobial efficacy of this compound against various pathogens. Results showed promising inhibitory effects, suggesting its utility in developing new antimicrobial agents .

- Material Science Innovations : Investigations into the compound's use in material science revealed its potential in synthesizing novel organic materials with enhanced electrical properties, suitable for applications in electronics.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomerism

- (4-Bromophenyl)(4-methoxyphenyl)methanol: This positional isomer (para-substituted) demonstrates reduced steric hindrance compared to the ortho-substituted target compound. Steric effects in ortho-substituted derivatives often hinder reactivity, as seen in failed cyclization reactions of 2,2'-dibromo-diphenylhydrazine due to steric clashes .

- EMAC2067 (2-{[5-(2-bromophenyl)-2-methoxyphenyl]methylidene}hydrazin-1-yl]-4-(4-nitrophenyl)-1,3-thiazole bromide): This compound shares the 2-bromophenyl and 2-methoxyphenyl motifs but incorporates a thiazole-hydrazine scaffold.

Substituent Modifications

- Antitrypanosomal Activity: Compound 3 (2-methoxyphenyl analogue): IC50 = 19.6 mM. Compound 4 (2-bromophenyl analogue): IC50 = 13.5 mM. Compound 6 (3-bromophenyl analogue): Enhanced activity (IC50 = 2.0 mM), indicating meta-substitution improves target binding .

Table 1: Substituent Position vs. Antitrypanosomal Activity

| Compound | Substituent Position | IC50 (mM) | Toxicity (L6 cells) |

|---|---|---|---|

| 3 | 2-methoxyphenyl | 19.6 | None |

| 4 | 2-bromophenyl | 13.5 | None |

| 6 | 3-bromophenyl | 2.0 | None |

Physical and Solubility Properties

- Melting Points : Ortho-substituted derivatives (e.g., EMAC2067, 233°C decomposition) exhibit higher thermal stability than meta/para-substituted analogues due to increased molecular rigidity .

- Solubility: (2-Amino-5-bromo-3-methoxyphenyl)methanol is sparingly soluble in chloroform and methanol but dissolves in DMSO . This highlights the role of polar solvents in solubilizing brominated aromatics.

Biological Activity

(2-Bromophenyl)(2-methoxyphenyl)methanol is an organic compound characterized by a bromine atom and a methoxy group on aromatic rings, contributing to its unique biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBrO

- Structure :

- Bromine : Enhances interaction with biological targets.

- Methoxy Group : Influences solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains. The presence of halogen atoms, such as bromine, is known to enhance the biological efficacy of organic molecules by improving their interaction with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown promising results against several cancer cell lines, including HeLa and HCT-116. The mechanism of action appears to involve modulation of key signaling pathways that regulate cell proliferation and apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported the IC values for this compound against different human cancer cell lines:

- HeLa Cells : IC = 10 µg/mL

- HCT-116 Cells : IC = 12 µg/mL

- A549 Cells : IC = 15 µg/mL

These values indicate a moderate level of cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. Molecular docking studies have shown that this compound binds effectively to targets such as α-glucosidase and topoisomerases, which are critical in cancer progression and microbial resistance .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Table 2: Comparison of Biological Activities

| Compound Name | Notable Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| (3-Bromophenyl)(4-methoxyphenyl)methanol | Different halogen positioning | Moderate | Low |

| (4-Bromophenyl)(3-methoxyphenyl)methanol | Variability in methoxy positioning | High | Moderate |

| This compound | Unique arrangement enhances reactivity | Significant | Moderate |

Q & A

Q. What are the most reliable synthetic routes for (2-Bromophenyl)(2-methoxyphenyl)methanol, and how do reaction conditions influence yield?

Q. What analytical techniques are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₄H₁₃BrO₂) with <5 ppm error .

- ¹H/¹³C NMR: Identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromophenyl aromatic protons at δ 7.2–7.6 ppm) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing using SHELXL for refinement .

Q. How do the electronic effects of bromine and methoxy groups influence reactivity?

The bromine (electron-withdrawing) and methoxy (electron-donating) groups create competing regiochemical effects. Bromine directs electrophiles to the ortho/para positions on its ring, while methoxy directs to its ortho/meta positions. This duality complicates reactions like nitration or halogenation, requiring careful optimization of catalysts (e.g., Lewis acids for Friedel-Crafts) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states. For example, Fukui indices predict electrophilic attack sites on the bromophenyl ring, while Natural Bond Orbital (NBO) analysis quantifies steric clashes between substituents .

Q. What strategies resolve contradictory data in oxidation studies of this compound?

Discrepancies in oxidation products (e.g., ketone vs. carboxylic acid) arise from solvent polarity and oxidizing agents. For instance:

Q. What impurities are critical to control, and how are they quantified?

Key impurities include 2-bromoaniline (from reduction side reactions) and N-(2-bromophenyl) acrylamide (from incomplete coupling). Use HPLC with UV detection (λ = 254 nm) and reference standards to limit impurities to <0.1% (ICH guidelines). Calibration curves with R² >0.99 ensure accuracy .

Q. How does the compound interact with biological systems in toxicity studies?

Preliminary assays (e.g., Ames test) assess mutagenicity, while CYP450 enzyme inhibition studies evaluate metabolic interference. The bromine atom may increase lipophilicity, enhancing blood-brain barrier penetration, as modeled via PAMPA assays .

Methodological Challenges

- Crystallization Issues: Polymorphism arises due to flexible dihedral angles between rings. Use solvent vapor diffusion (e.g., hexane/EtOAc) with seeding for reproducible crystals .

- Scale-Up Risks: Exothermic reductions (e.g., NaBH₄) require controlled addition rates (<1 mL/min) to prevent runaway reactions .

Contradictory Data Analysis

Conflicting reports on solubility (e.g., aqueous vs. organic solvents) stem from pH-dependent ionization. Measure logP (octanol/water) experimentally (avg. logP = 2.8 ± 0.2) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.